2-Hydroxybutanal

Description

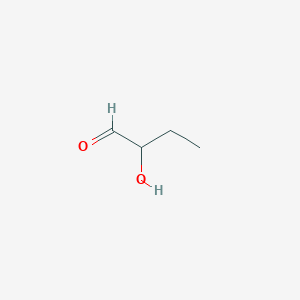

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-4(6)3-5/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKQNMXWCYQNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436191 | |

| Record name | Butanal, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37428-67-4 | |

| Record name | Butanal, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Hydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutanal, a bifunctional organic molecule, possesses both a hydroxyl and an aldehyde functional group. This unique structural arrangement imparts a versatile chemical character, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations allows for the construction of more complex molecular architectures, rendering it a significant building block in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the chemical properties and reactivity of 2-hydroxybutanal, supported by detailed experimental considerations and visual representations of its key chemical pathways.

Chemical and Physical Properties

The physicochemical properties of 2-hydroxybutanal are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molar Mass | 88.11 g/mol | [1] |

| Appearance | Colorless viscous liquid | [1] |

| Boiling Point | 83 °C at 2.67 kPa (20 mmHg) | [1] |

| Decomposition Temperature | 85 °C | [1] |

| Relative Density | 1.103 (20/4 °C) | [1] |

| Refractive Index | 1.4238 | [1] |

| Flash Point | 69 °C | [1] |

| Solubility | Soluble in water, acetone, ethanol, and ether. | [1] |

Chemical Reactivity

The reactivity of 2-hydroxybutanal is dictated by the interplay of its aldehyde and secondary alcohol functionalities. This allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Aldol (B89426) Condensation

2-Hydroxybutanal is itself a product of a crossed aldol reaction between acetaldehyde (B116499) and propanal. The reaction involves the formation of an enolate from propanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4][5]

Oxidation

The secondary alcohol group in 2-hydroxybutanal can be oxidized to a ketone, yielding 2-oxobutanal. This transformation can be achieved using various oxidizing agents. Mild oxidizing agents are typically preferred to avoid over-oxidation of the aldehyde group.[6][7]

Reduction

The aldehyde group of 2-hydroxybutanal can be selectively reduced to a primary alcohol, forming 1,2-butanediol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8] The choice of reducing agent can be critical to avoid the reduction of other functional groups if present in a more complex molecule.

Dehydration

Under acidic conditions and with heating, 2-hydroxybutanal can undergo dehydration to form but-2-enal (crotonaldehyde). This reaction proceeds through the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a double bond.[9][10][11][12]

Experimental Protocols

Synthesis of 2-Hydroxybutanal via Crossed Aldol Condensation

This protocol is adapted from the general procedure for aldol condensations.[13]

Materials:

-

Acetaldehyde

-

Propanal

-

Dilute aqueous sodium hydroxide (B78521) (NaOH) solution

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Equimolar amounts of acetaldehyde and propanal are cooled in an ice bath.

-

A catalytic amount of dilute NaOH solution is added dropwise to the cooled aldehyde mixture with constant stirring. The temperature should be maintained below 10 °C.

-

The reaction mixture is stirred for several hours at low temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of a weak acid (e.g., dilute HCl) to neutralize the base.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude 2-hydroxybutanal is purified by vacuum distillation.

General Protocol for the Oxidation of the Hydroxyl Group

This protocol is based on standard oxidation procedures for secondary alcohols.[14]

Materials:

-

2-Hydroxybutanal

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Anhydrous dichloromethane (B109758) (DCM)

-

Stirring apparatus

Procedure:

-

2-Hydroxybutanal is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

PCC is added portion-wise to the stirred solution at room temperature.

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-oxobutanal.

-

Further purification can be achieved by column chromatography if necessary.

Analytical Characterization

The structure and purity of 2-hydroxybutanal can be confirmed using a variety of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-hydroxybutanal is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[15][16] A strong, sharp peak around 1725 cm⁻¹ will be indicative of the C=O stretching of the aldehyde.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show characteristic signals for the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet, and the protons of the ethyl group will show the expected splitting patterns. The hydroxyl proton will be a broad singlet, and its chemical shift can be variable.[18][19]

-

¹³C NMR: The carbon spectrum will show a resonance for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (around 200 ppm). The carbon attached to the hydroxyl group will also be deshielded.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 88. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[20][21] For aldehydes, fragmentation adjacent to the carbonyl group is also common.[22]

Conclusion

2-Hydroxybutanal is a versatile chemical entity with a rich and predictable reactivity profile. Its dual functionality allows for its participation in a wide array of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. A thorough understanding of its chemical properties, reactivity, and analytical characteristics is essential for its effective utilization in research and development, particularly in the field of drug discovery and fine chemical synthesis. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important molecule.

References

- 1. chembk.com [chembk.com]

- 2. CharChem. 2-Hydroxybutanal [easychem.org]

- 3. askthenerd.com [askthenerd.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Oxidation of 2-hydroxybutane under normal condition | Filo [askfilo.com]

- 7. Khan Academy [khanacademy.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 3-Hydroxybutanal - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Dehydration reaction - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. 2-Butanol(78-92-2) 1H NMR spectrum [chemicalbook.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Hydroxybutanal synthesis from propanal

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-methylpentanal (B3192230) via Propanal Self-Aldol Addition

Introduction

The aldol (B89426) addition reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors. This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-2-methylpentanal through the self-aldol addition of propanal. It is important to note that the self-condensation of propanal yields 3-hydroxy-2-methylpentanal, a β-hydroxy aldehyde, and not 2-hydroxybutanal as might be inferred from a different starting material combination. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and quantitative data associated with this synthesis.

The reaction involves the dimerization of propanal in the presence of a catalyst, typically a base, to form the aldol adduct.[1][2] This adduct can subsequently undergo dehydration, particularly with heating, to yield the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[2][3] Controlling the reaction conditions to favor the formation of the desired 3-hydroxy-2-methylpentanal while minimizing the dehydration by-product is a key challenge in this synthesis.

The self-aldol addition of propanal can be catalyzed by either a base or an acid, with base catalysis being more common.[1]

Base-Catalyzed Mechanism

The base-catalyzed mechanism proceeds through three principal steps:

-

Enolate Formation: A base, such as a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a molecule of propanal. This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.[2][3]

-

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of a second propanal molecule.[3][4] This step forms a new carbon-carbon bond and results in an alkoxide intermediate.[4]

-

Protonation: The alkoxide intermediate is protonated by a protic solvent, such as water (which is formed in the initial deprotonation step), to yield the final β-hydroxy aldehyde product, 3-hydroxy-2-methylpentanal, and regenerates the base catalyst.[2]

References

Spectroscopic Profile of 2-Hydroxybutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Hydroxybutanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Where available, data from structurally related compounds are used for comparative analysis to provide a robust understanding of its spectroscopic characteristics.

Molecular Structure and Spectroscopic Overview

2-Hydroxybutanal possesses the chemical formula C₄H₈O₂ and a molecular weight of approximately 88.11 g/mol .[1][2][3] Its structure features a four-carbon chain with an aldehyde group at one terminus (C1) and a secondary alcohol group at the adjacent carbon (C2). This arrangement of functional groups dictates the key features of its spectroscopic signatures.

The following diagram illustrates the workflow for the spectroscopic analysis of a compound like 2-Hydroxybutanal.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Hydroxybutanal, four distinct carbon environments and five distinct proton environments are expected.

The relationship between the molecular structure and its expected NMR signals is depicted below.

Caption: Correlation of atoms in 2-Hydroxybutanal to their expected NMR signals.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show five distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aldehyde H (CHO) | 9.5 - 9.8 | Doublet (d) | Coupled to the C2 proton. The high chemical shift is characteristic of aldehyde protons. |

| Methine H (CHOH) | 4.0 - 4.5 | Multiplet (m) | Coupled to the aldehyde proton and the methylene protons on C3. |

| Hydroxyl H (OH) | Variable (e.g., 2.0 - 5.0) | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

| Methylene H (CH₂) | 1.6 - 1.8 | Multiplet (m) | Coupled to the methine proton on C2 and the methyl protons on C4. |

| Methyl H (CH₃) | 0.9 - 1.0 | Triplet (t) | Coupled to the methylene protons on C3. |

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display four signals, corresponding to the four unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl C (C=O) | 200 - 205 | The most downfield signal, typical for an aldehyde carbonyl carbon. |

| Methine C (C-OH) | 65 - 75 | Carbon attached to the hydroxyl group. |

| Methylene C (CH₂) | 25 - 35 | |

| Methyl C (CH₃) | 10 - 15 | The most upfield signal. |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxybutanal will be dominated by absorptions from its hydroxyl and carbonyl functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. This is a key indicator of the alcohol group. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | From the alkyl portions of the molecule. |

| C-H Stretch (aldehyde) | 2700 - 2850 and 2800 - 2950 | Medium, often two peaks | The lower wavenumber peak is particularly characteristic of an aldehyde C-H stretch. |

| C=O Stretch (aldehyde) | 1720 - 1740 | Strong | A very intense and sharp peak, characteristic of a saturated aldehyde. |

| C-O Stretch (alcohol) | 1050 - 1150 | Medium-Strong |

Mass Spectrometry (MS)

In mass spectrometry, 2-Hydroxybutanal will undergo fragmentation upon ionization. The molecular ion peak ([M]⁺) would be expected at an m/z of 88.

| m/z Value | Predicted Fragment | Notes |

| 88 | [C₄H₈O₂]⁺ | Molecular ion peak. |

| 87 | [M-H]⁺ | Loss of the aldehydic hydrogen. |

| 71 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 59 | [CH(OH)CHO]⁺ | Alpha-cleavage between C2 and C3. |

| 45 | [CH₃CHOH]⁺ | Cleavage resulting in a fragment containing the hydroxyl group. |

| 29 | [CHO]⁺ or [C₂H₅]⁺ | Aldehyde fragment or ethyl fragment from cleavage. |

Experimental Protocols

While specific experimental data for 2-Hydroxybutanal is not widely published, the following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Hydroxybutanal in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can affect chemical shifts, particularly for the hydroxyl proton.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz is typically sufficient.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled carbon spectrum. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like 2-Hydroxybutanal, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired and the background is automatically subtracted. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS). GC-MS is well-suited for a volatile compound like 2-Hydroxybutanal.

-

Ionization: Electron Ionization (EI) is a common method that will induce fragmentation, providing structural information.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

This guide provides a foundational understanding of the expected spectroscopic properties of 2-Hydroxybutanal for researchers and professionals in the field. Experimental verification of these predictions is recommended for definitive characterization.

References

An In-Depth Technical Guide to 2-Hydroxybutanal for Researchers and Drug Development Professionals

An essential chiral building block, 2-Hydroxybutanal, also known as α-hydroxybutyraldehyde, holds significance in organic synthesis and is of increasing interest in the study of metabolic pathways. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and analytical methods, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

2-Hydroxybutanal is a chiral aldehyde with a hydroxyl group on the alpha-carbon. Its chemical structure and fundamental properties are crucial for its application in synthesis and biological studies.

CAS Number: 37428-67-4[1]

Synonyms:

-

Butanal, 2-hydroxy-

-

α-Hydroxybutyraldehyde

-

Hydroxybutyraldehyde

It is important to distinguish 2-Hydroxybutanal from its isomer, 3-Hydroxybutanal (CAS Number: 107-89-1), commonly known as aldol (B89426).

The physicochemical properties of 2-Hydroxybutanal are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol |

| Appearance | Clear white to yellow syrupy liquid |

| Boiling Point | 83 °C at 20 mmHg |

| Density | 1.109 g/cm³ at 16 °C |

| Solubility | Soluble in water, acetone, ethanol (B145695), and ether[2] |

Synthesis and Purification

The primary route for synthesizing 2-Hydroxybutanal is through the aldol addition reaction of propanal. This reaction involves the dimerization of propanal under basic or acidic conditions to form a β-hydroxy aldehyde.

Experimental Protocol: Synthesis via Aldol Addition of Propanal

Materials:

-

Propanal

-

Strong base (e.g., Sodium hydroxide)

-

Solvent (e.g., Ethanol)

-

Apparatus for reaction under controlled temperature

Procedure:

-

Dissolve propanal in a suitable solvent such as ethanol in a reaction vessel.

-

Cool the mixture to a controlled temperature, typically between 0 and 5 °C, using an ice bath to manage the exothermic reaction.

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide, to the stirred propanal solution. The base acts as a catalyst, promoting the formation of the enolate ion.

-

The enolate of one propanal molecule then acts as a nucleophile, attacking the carbonyl carbon of a second propanal molecule.

-

This nucleophilic addition results in the formation of an alkoxide intermediate.

-

Protonation of the alkoxide by the solvent yields the final product, 3-hydroxy-2-methylpentanal, which is the aldol addition product of propanal. Correction: The self-condensation of propanal yields 3-hydroxy-2-methylpentanal, not 2-hydroxybutanal. To obtain 2-hydroxybutanal, a crossed aldol reaction between acetaldehyde (B116499) and propanal would be required, where acetaldehyde forms the enolate and attacks the propanal carbonyl.

Purification

Purification of the crude 2-Hydroxybutanal product is typically achieved through distillation under reduced pressure. This method is effective in separating the desired product from unreacted starting materials and high-boiling side products.

Procedure:

-

Neutralize the reaction mixture to quench the catalyst.

-

Perform an extraction using a suitable organic solvent (e.g., diethyl ether) to separate the product from the aqueous layer.

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the bulk of the solvent.

-

The resulting crude product is then purified by fractional distillation under vacuum to yield pure 2-Hydroxybutanal.

Analytical Methods

Accurate and sensitive analytical methods are essential for the characterization and quantification of 2-Hydroxybutanal in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Hydroxybutanal. Due to its polar nature, derivatization is often employed to improve its chromatographic properties and sensitivity.

Experimental Protocol: GC-MS Analysis of 2-Hydroxybutanal

Sample Preparation and Derivatization:

-

For biological samples, perform a protein precipitation step using a solvent like acetonitrile, followed by centrifugation.

-

The supernatant is then subjected to extraction, for example, by liquid-liquid extraction with a suitable organic solvent.

-

The extracted sample is dried down under a stream of nitrogen.

-

The dried residue is derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl group to a less polar trimethylsilyl (B98337) ether.

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is typically used.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: A temperature gradient is used, for example, starting at 60 °C, holding for 1-2 minutes, then ramping up to 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized 2-Hydroxybutanal.

-

Relevance in Drug Development and Biological Systems

While direct research on 2-Hydroxybutanal in drug development is emerging, the biological significance of the structurally related metabolite, 2-hydroxybutyric acid (2-HB), provides a strong rationale for its investigation. 2-HB is recognized as an early biomarker for metabolic stress, including insulin (B600854) resistance and oxidative stress.[3][4][5] The metabolic pathways leading to the formation of 2-HB are closely linked to amino acid catabolism and glutathione (B108866) synthesis.[3]

Given that aldehydes can be metabolized to their corresponding carboxylic acids, it is plausible that 2-Hydroxybutanal could be a precursor to or be in equilibrium with 2-hydroxybutyric acid in biological systems. Therefore, understanding the role of 2-Hydroxybutanal could provide further insights into these metabolic pathways and their dysregulation in disease.

Furthermore, α-hydroxy aldehydes and their derivatives are a class of compounds with recognized biological activities. For instance, they can serve as versatile intermediates in the synthesis of various pharmaceutical compounds.[6] Aldehydes, in general, play a significant role in drug metabolism, with enzymes like aldehyde oxidases being important in the phase I metabolism of many drugs.[2][7][8]

Metabolic Pathway of 2-Hydroxybutyric Acid

The metabolic pathway leading to the formation of 2-hydroxybutyric acid is a relevant area of study for understanding the potential biological context of 2-Hydroxybutanal.

This diagram illustrates the convergence of threonine and methionine catabolism, as well as glutathione synthesis, on the intermediate α-ketobutyrate, which is then converted to 2-hydroxybutyric acid, particularly under conditions of high NADH/NAD+ ratio, indicative of metabolic stress.

Experimental Workflow for Biomarker Discovery

The investigation of small molecules like 2-Hydroxybutanal and its metabolites as potential biomarkers follows a structured workflow.

References

- 1. A secondary β-hydroxybutyrate metabolic pathway linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutanal is a chiral α-hydroxy aldehyde of significant interest as a versatile building block in organic synthesis. Its structure contains a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (R)-2-hydroxybutanal and (S)-2-hydroxybutanal. The distinct three-dimensional arrangement of these stereoisomers can lead to different biological activities and interactions with other chiral molecules, a critical consideration in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the stereoisomers of 2-hydroxybutanal, detailing their physicochemical properties, synthesis and resolution strategies, and analytical characterization methods. While specific biological activities are not extensively documented, the potential for differential pharmacological effects is discussed based on established principles of stereochemistry in biological systems.

Introduction to the Stereoisomerism of 2-Hydroxybutanal

2-Hydroxybutanal is a four-carbon aldehyde with a hydroxyl group located on the carbon atom adjacent to the carbonyl group (the α-carbon). This α-carbon is a chiral center as it is bonded to four different substituents: a hydrogen atom, an ethyl group, a hydroxyl group, and a formyl (aldehyde) group.[1] This chirality results in the existence of two non-superimposable mirror-image isomers, known as enantiomers.[1]

The two enantiomers are designated as (R)- and (S)-2-hydroxybutanal according to the Cahn-Ingold-Prelog priority rules. In biological systems, where interactions are often mediated by chiral entities like enzymes and receptors, these two enantiomers can exhibit markedly different pharmacological and toxicological profiles.[2] Consequently, the ability to synthesize and characterize enantiomerically pure forms of 2-hydroxybutanal is of paramount importance for its application in the development of new chemical entities.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Hydroxybutanal and its Stereoisomers

| Property | Racemic 2-Hydroxybutanal | (R)-2-Hydroxybutanal (Computed) | (S)-2-Hydroxybutanal (Computed) | Reference |

| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ | C₄H₈O₂ | [3] |

| Molecular Weight | 88.11 g/mol | 88.11 g/mol | 88.11 g/mol | [4][5] |

| Boiling Point | 83 °C at 20 mmHg | 135.7 ± 23.0 °C (Predicted) | Not specified | [3][6] |

| Density | 1.109 g/cm³ at 16 °C | Not specified | Not specified | [3] |

| Refractive Index | 1.4238 | Not specified | Not specified | [3] |

| Flash Point | 150 °F (Open Cup) | Not specified | Not specified | [3] |

| Specific Rotation ([α]D) | 0° (as a racemic mixture) | Not available | Not available | |

| XLogP3-AA | Not specified | 0 | 0 | [4][5] |

| Hydrogen Bond Donor Count | Not specified | 1 | 1 | [4][5] |

| Hydrogen Bond Acceptor Count | Not specified | 2 | 2 | [4][5] |

| Rotatable Bond Count | Not specified | 2 | 2 | [4][5] |

Note: Specific optical rotation is a key experimental value for characterizing enantiomers and is not available in the cited literature. The value for a racemic mixture is, by definition, zero.

Synthesis and Resolution of Stereoisomers

The preparation of enantiomerically pure 2-hydroxybutanal can be approached through two main strategies: asymmetric synthesis, which aims to create a single enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched α-hydroxy aldehydes.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that can be rendered asymmetric through the use of chiral catalysts or auxiliaries. A proline-catalyzed direct asymmetric self-aldolization of acetaldehyde (B116499) has been described, which produces a related hydroxy aldehyde, demonstrating the feasibility of this approach. For 2-hydroxybutanal, an asymmetric cross-aldol reaction between propanal and formaldehyde (B43269), or a related synthetic equivalent, in the presence of a chiral catalyst (e.g., a proline derivative) would be a plausible synthetic route.

Generalized Experimental Protocol: Organocatalytic Asymmetric Aldol Reaction

This protocol is a generalized procedure based on known organocatalytic aldol reactions and would require optimization for the synthesis of 2-hydroxybutanal.

-

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (e.g., L-proline, 20-30 mol%) in a suitable solvent (e.g., DMSO or DMF).

-

Reactant Addition: Cool the catalyst solution to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde donor (e.g., propanal) to the solution.

-

Initiation of Reaction: Slowly add the aldehyde acceptor (e.g., a formaldehyde equivalent like paraformaldehyde) to the reaction mixture with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched 2-hydroxybutanal.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

The enantioselective reduction of an α-keto aldehyde, 2-oxobutanal, using a suitable ketoreductase enzyme can provide access to either the (R)- or (S)-enantiomer of 2-hydroxybutanal, depending on the stereoselectivity of the enzyme. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Generalized Experimental Protocol: Enzymatic Reduction of 2-Oxobutanal

This protocol is a generalized procedure based on known enzymatic reductions and would require optimization.

-

Biocatalyst Preparation: Prepare a suspension of the appropriate ketoreductase enzyme (or whole cells containing the overexpressed enzyme) in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0).

-

Cofactor Addition: Add the necessary cofactor (e.g., NADH or NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Substrate Addition: Add the substrate, 2-oxobutanal, to the enzyme solution. The substrate may be added in portions to avoid high concentrations that could inhibit the enzyme.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

-

Reaction Monitoring: Monitor the conversion of the substrate by HPLC or GC.

-

Work-up: Once the reaction is complete, remove the biocatalyst by centrifugation or filtration. Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification and Characterization: Dry the organic extract, concentrate, and purify the product as described previously. Determine the enantiomeric excess.

Chiral Resolution of Racemic 2-Hydroxybutanal

Chiral resolution involves the separation of a pre-existing racemic mixture.

This method involves reacting the racemic 2-hydroxybutanal with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[7] Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization or chromatography.[7] For an aldehyde, it is often necessary to first convert it to a derivative, such as a carboxylic acid or an amine, that can readily form salts with a chiral base or acid, respectively.

Generalized Experimental Protocol: Classical Resolution

This protocol is a generalized procedure and would require adaptation and optimization for 2-hydroxybutanal.

-

Derivative Formation: Oxidize racemic 2-hydroxybutanal to racemic 2-hydroxybutanoic acid using a suitable oxidizing agent (e.g., Jones reagent).

-

Diastereomeric Salt Formation: Dissolve the racemic 2-hydroxybutanoic acid in a suitable solvent (e.g., hot ethanol). Add an equimolar amount of an enantiomerically pure chiral base (e.g., (R)-(+)-1-phenylethylamine).

-

Fractional Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. Separate the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

Liberation of Enantiomers: Treat each separated diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylate and liberate the enantiomerically enriched 2-hydroxybutanoic acid. Extract the acid into an organic solvent.

-

Reconversion to Aldehyde: Reduce the separated 2-hydroxybutanoic acid enantiomers back to the corresponding 2-hydroxybutanal enantiomers using a mild reducing agent that will not reduce the hydroxyl group.

-

Purity Assessment: Determine the enantiomeric purity of the final products using chiral HPLC or polarimetry.

Kinetic resolution employs a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of the racemic mixture. For example, a lipase-catalyzed acylation could selectively acylate one enantiomer, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Generalized Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of chiral compounds.

-

Mobile Phase Screening: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), to achieve baseline separation of the enantiomers.

-

Optimization: Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.

-

Detection: Use a suitable detector, such as a UV detector (if the molecule has a chromophore) or a refractive index detector. For a simple aldehyde like 2-hydroxybutanal, derivatization with a UV-active agent may be necessary for sensitive detection.

-

Preparative Separation: For isolating larger quantities of each enantiomer, the optimized analytical method can be scaled up to a preparative HPLC system.

Mandatory Visualizations

Logical Workflow for Chiral Resolution

Caption: Generalized workflow for the classical resolution of racemic 2-hydroxybutanal.

Signaling Pathway of Chiral Drug Interaction

Caption: Diagram illustrating differential interaction of enantiomers with a chiral biological target.

Biological Significance

While specific studies on the biological activity of the individual stereoisomers of 2-hydroxybutanal are scarce, the principles of stereopharmacology strongly suggest that they are likely to exhibit different biological effects. Biological systems are inherently chiral, composed of L-amino acids, D-sugars, and enzymes with specific three-dimensional active sites.[2]

This chirality in biological macromolecules leads to stereoselective interactions with small molecules. One enantiomer (the eutomer) may bind with high affinity to a target receptor or enzyme, eliciting a desired therapeutic response, while the other enantiomer (the distomer) may exhibit lower affinity, no activity, or even produce off-target effects and toxicity.[2]

Given that 2-hydroxybutanal is a small, reactive molecule, its enantiomers could potentially interact differently with various metabolic enzymes. For instance, dehydrogenases could exhibit stereoselectivity in oxidizing the aldehyde or hydroxyl group. Further research is warranted to explore the specific biological activities of (R)- and (S)-2-hydroxybutanal to fully understand their potential roles in toxicology and as chiral synthons for pharmacologically active molecules.

Conclusion

The stereoisomers of 2-hydroxybutanal, (R)- and (S)-2-hydroxybutanal, are important chiral building blocks with potential for differential biological activity. While comprehensive experimental data on the individual enantiomers are limited, this guide has outlined their known and predicted properties, along with generalized yet robust strategies for their asymmetric synthesis and chiral resolution. The provided experimental protocols, adapted from methodologies for related compounds, offer a solid foundation for researchers to develop specific procedures for the synthesis and separation of these enantiomers. The continued development of efficient and selective methods for accessing enantiopure 2-hydroxybutanal will be crucial for its application in the synthesis of complex, stereochemically defined molecules for the pharmaceutical and other life science industries. Further investigation into the specific biological profiles of each enantiomer is necessary to fully elucidate their therapeutic and toxicological potential.

References

- 1. Enantiomers of 8-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydro-3-oxo-2H- (1,4)benzothiazine: racemic resolution, chiral synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Stability of 2-Hydroxybutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-hydroxybutanal. Due to a lack of extensive experimental data in publicly available literature, this guide presents estimated thermodynamic parameters based on computationally derived data for structurally similar compounds. Detailed experimental protocols for determining these thermodynamic properties are provided to facilitate further research. Additionally, a plausible metabolic pathway involving 2-hydroxybutanal is proposed and visualized. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of 2-hydroxybutanal.

Introduction

2-Hydroxybutanal is an alpha-hydroxy aldehyde of interest in various fields, including organic synthesis and metabolic research. Understanding its thermodynamic stability is crucial for predicting its reactivity, shelf-life, and behavior in biological systems. Thermodynamic parameters such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard entropy (S°) provide quantitative measures of a molecule's stability and the spontaneity of its reactions.

This guide summarizes the currently available, albeit limited, thermodynamic data for 2-hydroxybutanal, outlines detailed experimental methodologies for its empirical determination, and presents a putative metabolic context for this molecule.

Estimated Thermodynamic Properties of 2-Hydroxybutanal

| Thermodynamic Property | Estimated Value (for gas phase) | Units | Source/Basis for Estimation |

| Enthalpy of Formation (ΔfH°) | -210 to -240 | kJ/mol | Estimated based on butanal (-205.5 kJ/mol) with an expected stabilizing contribution from the hydroxyl group. |

| Gibbs Free Energy of Formation (ΔfG°) | -140 to -170 | kJ/mol | Estimated based on butanal (-133.6 kJ/mol) with an expected stabilizing contribution from the hydroxyl group. |

| Standard Molar Entropy (S°) | 320 to 350 | J/(mol·K) | Estimated based on butanal (319.5 J/(mol·K)) with an expected increase due to the additional hydroxyl group and potential for more conformational flexibility. |

Note: These values are estimates and should be confirmed by experimental determination or specific computational studies for 2-hydroxybutanal.

Experimental Protocols for Determining Thermodynamic Stability

Accurate determination of the thermodynamic properties of 2-hydroxybutanal requires rigorous experimental procedures. The following sections detail standard protocols for bomb calorimetry and differential scanning calorimetry, which are suitable for liquid organic compounds.

Bomb Calorimetry for Enthalpy of Combustion

This protocol outlines the determination of the enthalpy of combustion at a constant volume, from which the standard enthalpy of formation can be derived[5][6][7][8][9].

Objective: To measure the heat of combustion (ΔcH°) of 2-hydroxybutanal.

Materials and Equipment:

-

Oxygen bomb calorimeter

-

High-pressure oxygen cylinder with regulator

-

Crucible (platinum or fused silica)

-

Ignition wire (platinum or nichrome)

-

Pellet press (for solid reference standards)

-

High-precision digital thermometer

-

Stirrer

-

Deionized water

-

Benzoic acid (as a calibration standard)

-

2-Hydroxybutanal sample (liquid)

-

Absorbent cotton or filter paper strip of known mass and heat of combustion

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.

-

Cut a piece of ignition wire of known length and mass, and connect it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor.

-

Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely known mass of deionized water (typically 2000 g).

-

Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.

-

Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for several minutes to establish a baseline.

-

Ignite the sample by passing an electric current through the ignition wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and then for a period of cooling.

-

Depressurize and open the bomb. Measure the length of the unburned ignition wire.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature rise.

-

-

Combustion of 2-Hydroxybutanal:

-

Since 2-hydroxybutanal is a liquid, a volatile sample holder or an absorbent material is used. A known mass of a cotton strip can be used to absorb a precisely weighed amount of the liquid sample.

-

Place the crucible with the absorbed sample into the bomb.

-

Repeat steps 1.2 to 1.9 for the 2-hydroxybutanal sample.

-

Calculate the heat released from the combustion of the sample, correcting for the heat of combustion of the cotton and the ignition wire.

-

From the heat of combustion at constant volume (ΔcU°), calculate the enthalpy of combustion at constant pressure (ΔcH°).

-

Use Hess's Law and the known standard enthalpies of formation of CO2 and H2O to calculate the standard enthalpy of formation (ΔfH°) of 2-hydroxybutanal.

-

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

This protocol describes the use of DSC to measure heat capacity and the enthalpy of phase transitions (e.g., melting, boiling)[10][11][12][13][14].

Objective: To determine the heat capacity (Cp) and enthalpies of phase transitions of 2-hydroxybutanal.

Materials and Equipment:

-

Differential Scanning Calorimeter

-

Hermetic aluminum or stainless steel pans and lids

-

Crimper for sealing pans

-

High-purity indium standard for calibration

-

Nitrogen or argon gas supply for purging

-

2-Hydroxybutanal sample

Procedure:

-

Calibration:

-

Perform a temperature and enthalpy calibration of the DSC instrument using a high-purity indium standard. This involves heating the indium sample through its melting point at a controlled rate and comparing the observed melting temperature and enthalpy of fusion to the known values.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-hydroxybutanal into a hermetic DSC pan.

-

Seal the pan using a crimper to prevent volatilization of the liquid sample.

-

Prepare an empty, sealed hermetic pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Initiate a temperature program. A typical program for a volatile liquid would be to cool the sample to a low temperature (e.g., -50 °C), and then heat it at a constant rate (e.g., 10 °C/min) to a temperature above its expected boiling point.

-

The DSC will record the difference in heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC thermogram will show changes in heat flow corresponding to thermal events.

-

A step change in the baseline indicates the glass transition.

-

An endothermic peak represents melting, and the area under the peak corresponds to the enthalpy of fusion (ΔfusH).

-

A sharp endothermic peak corresponds to boiling, and the area under this peak gives the enthalpy of vaporization (ΔvapH).

-

The heat capacity (Cp) can be determined from the displacement of the baseline of the sample relative to a baseline run with empty pans and a run with a sapphire standard.

-

Potential Signaling and Metabolic Pathways

While the specific metabolic fate of 2-hydroxybutanal is not extensively detailed in the literature, a plausible pathway involves the catabolism of L-threonine. Threonine aldolase (B8822740), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the reversible cleavage of L-threonine to glycine (B1666218) and acetaldehyde[15][16][17][18][19]. This enzyme can also act on other β-hydroxy-α-amino acids. It is conceivable that an analogous enzymatic reaction could lead to the formation or degradation of 2-hydroxybutanal. The diagram below illustrates a proposed pathway for the involvement of 2-hydroxybutanal in L-threonine metabolism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Butanal (CAS 123-72-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Butanal [webbook.nist.gov]

- 4. Butanal [webbook.nist.gov]

- 5. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 6. scribd.com [scribd.com]

- 7. scimed.co.uk [scimed.co.uk]

- 8. byjus.com [byjus.com]

- 9. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 10. s4science.at [s4science.at]

- 11. youtube.com [youtube.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. On the catalytic mechanism and stereospecificity of Escherichia coli L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ON THE CATALYTIC MECHANISM AND STEREOSPECIFICITY OF ESCHERICHIA COLI l-THREONINE ALDOLASE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Threonine aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine acetaldehyde-lyase (aldolase) in species of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydroxybutanal: Commercial Availability, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxybutanal, a simple yet important hydroxyaldehyde. Due to its bifunctional nature, containing both a hydroxyl and an aldehyde group, it holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document outlines its commercial availability, potential synthetic and purification strategies, and relevant analytical methodologies. While direct biological data on 2-hydroxybutanal is limited in publicly available literature, we will draw parallels with related hydroxyaldehydes to discuss potential areas of investigation.

Commercial Availability and Suppliers

2-Hydroxybutanal is commercially available from various chemical suppliers, typically for research and development purposes. The compound is available as a racemic mixture and in some cases, specific stereoisomers may be offered. Researchers are advised to contact suppliers directly for up-to-date information on availability, purity, and pricing.

| Supplier Platform | Chemical Name(s) | CAS Number(s) | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| LookChem | 2-Hydroxybutanal, (+/-)-2-hydroxybutanal | 37428-67-4, 86943-35-3[1][2] | C4H8O2[1][2] | 88.11[3][4] | Listed as being in commercial mass production[1][2]. |

| Sigma-Aldrich (Merck) | 2-hydroxy butanal | Not specified in snippet[5] | - | - | A search on their website yields numerous related products and technical documents[5][6]. |

| Molport | 2-hydroxybutanal | Molport-027-543-355[7] | C4H8O2[7] | 88.106[7] | Listed in their chemical database[7]. |

| BenchChem | 2-Hydroxybutanal | 37428-67-4[8] | C4H8O2 | 88.11 | Characterized as a hydroxyaldehyde[8]. |

Note: The CAS number 107-89-1 is associated with the isomer 3-hydroxybutanal (aldol) and should not be confused with 2-hydroxybutanal[9].

Synthesis and Purification Protocols

Detailed, peer-reviewed synthesis protocols specifically for 2-hydroxybutanal are not readily found in the initial search. However, general methods for the synthesis of α-hydroxy aldehydes can be adapted. A plausible synthetic route is the controlled oxidation of 1,2-butanediol.

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde (General Method)

This protocol is a general method for the selective oxidation of primary alcohols to aldehydes and can be adapted for the synthesis of 2-hydroxybutanal from 1,2-butanediol, where the primary alcohol at C1 is selectively oxidized.[10]

Materials:

-

Primary alcohol (e.g., 1,2-butanediol)

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

-

Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

-

Potassium bromide (KBr)

-

Dichloromethane (CH2Cl2)

-

Sodium bicarbonate (NaHCO3)

-

Sodium thiosulfate (B1220275) (Na2S2O3)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary alcohol and a catalytic amount of TEMPO (e.g., 0.01 molar equivalent) in dichloromethane.

-

Add an aqueous solution of potassium bromide.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add the sodium hypochlorite solution via the dropping funnel while vigorously stirring, maintaining the temperature below 15 °C. The pH of the aqueous phase should be maintained between 8.6 and 9.5, which can be achieved by adding sodium bicarbonate.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute HCl solution, saturated aqueous NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.

Purification

Purification of the crude 2-hydroxybutanal is crucial to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques for small, polar molecules include:

-

Fractional Distillation under Reduced Pressure: This method is suitable for separating compounds with different boiling points and is effective for removing volatile and non-volatile impurities.[11]

-

Column Chromatography: Using a silica (B1680970) gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can effectively separate the desired product from impurities with different polarities.

-

Recrystallization: If the product is a solid at low temperatures, recrystallization from a suitable solvent system can yield a highly pure product.[11] This is less likely for 2-hydroxybutanal which is expected to be a liquid.

-

Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which is then filtered and washed. The pure aldehyde can be regenerated by treating the adduct with a base.[12]

Analytical Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and purity assessment of 2-hydroxybutanal.

| Analytical Method | Purpose | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | A distinct peak for 2-hydroxybutanal with a characteristic mass spectrum showing the molecular ion and fragmentation pattern. Derivatization may be required to improve volatility.[13] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation, identification, and quantification of non-volatile compounds. | A peak corresponding to 2-hydroxybutanal with a specific mass-to-charge ratio. Tandem MS can provide structural information.[14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the protons and carbons in the 2-hydroxybutanal molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the hydroxyl (-OH) group (broad, ~3400 cm⁻¹) and the aldehyde C=O group (~1725 cm⁻¹). |

Potential Biological Significance and Experimental Workflows (Inferred from Related Compounds)

While specific signaling pathways involving 2-hydroxybutanal are not documented, other biologically active hydroxyaldehydes, such as 4-hydroxy-trans-2-nonenal (HNE), are known to be involved in a variety of cellular processes, particularly those related to oxidative stress.[15][16] HNE is a lipid peroxidation product that can modulate signaling pathways by forming adducts with proteins.[15][16]

Given its structural similarity, it is plausible that 2-hydroxybutanal could interact with similar cellular targets. Researchers investigating the biological effects of 2-hydroxybutanal could consider the following experimental workflow:

Potential Signaling Pathways to Investigate

Based on studies of other aldehydes, the following signaling pathways could be relevant areas of investigation for 2-hydroxybutanal:

-

STAT3 Signaling: Some aldehydes have been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells.[17]

-

TGF-β/SMAD Pathway: This pathway is involved in cell growth, differentiation, and apoptosis and can be modulated by aldehydes.[18]

-

Oxidative Stress-Related Pathways (e.g., JNK, Caspase-3): As a reactive aldehyde, 2-hydroxybutanal could induce oxidative stress and activate pathways leading to apoptosis.[18]

References

- 1. 2-Hydroxybutanal|lookchem [lookchem.com]

- 2. (+/-)-2-hydroxybutanal|lookchem [lookchem.com]

- 3. Butanal, 2-hydroxy- | C4H8O2 | CID 10154000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-hydroxybutanal | C4H8O2 | CID 46204705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-hydroxy butanal | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-hydroxybutanal | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-hydroxybutanal | Molport-027-543-355 | Novel [molport.com]

- 8. 2-Hydroxybutanal|Aldol Reagent|RUO [benchchem.com]

- 9. 2-hydroxybutanal [chembk.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

2-Hydroxybutanal safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Hydroxybutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-hydroxybutanal, a chemical intermediate used in various organic synthesis applications. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

2-Hydroxybutanal, also known as 3-hydroxybutanal or aldol, is a colorless to pale yellow, thick liquid.[1][2] It is miscible with water, alcohol, and ether.[1]

Table 1: Physical and Chemical Properties of 2-Hydroxybutanal

| Property | Value | Source |

| Molecular Formula | C4H8O2 | [1] |

| Molecular Weight | 88.11 g/mol | [2] |

| Appearance | Colorless to yellow, thick liquid | [1][2] |

| Boiling Point | 83 °C at 20 mmHg | [1] |

| Density | 1.109 g/cm³ at 16 °C | [1] |

| Solubility | Miscible with water, alcohol, ether | [1] |

Hazard Identification and Classification

2-Hydroxybutanal is classified as a hazardous substance with acute toxicity, particularly through dermal contact, and it is an irritant to the eyes.[3][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Flammable liquids | Category 4 | Combustible liquid |

Signal Word: Danger[4]

Hazard Symbols:

-

T - Toxic[3]

Risk Phrases:

Safety Phrases:

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

-

S28: After contact with skin, wash immediately with plenty of soap-suds.[3]

-

S36/37: Wear suitable protective clothing and gloves.[3]

-

S45: In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible).[3]

Toxicology Information

The toxicological properties of 2-hydroxybutanal have not been exhaustively investigated.[6] However, available data indicates its potential for significant health effects.

Table 3: Acute Toxicity Data

| Exposure Route | Species | Value | Source |

| Oral | Rat | LD50: 2180 mg/kg | [1][3] |

| Dermal | Rabbit | 10 mg/24 h (mild irritation) | [3] |

| Eye | Rabbit | 100 mg/24 h (moderate irritation) | [3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent exposure and accidents.

Handling

-

Avoid all contact with skin, eyes, and clothing.[6]

-

Do not ingest or inhale.[6]

-

Work in a well-ventilated area, with mechanical exhaust if necessary.[6]

-

Use non-sparking tools and take precautionary measures against static discharges.[7][8]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[6][7][8]

-

Remove and wash contaminated clothing before reuse.[6]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6][7]

-

Store in an upright position to prevent leakage.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6][8]

-

The storage area should be a designated flammables area.[7][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling 2-hydroxybutanal.

Table 4: Personal Protective Equipment Recommendations

| Protection Type | Specification | Source |

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133. | [4][6][7] |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl, Viton/Butyl) and protective clothing (e.g., Tychem® BR, CSM, TK) to prevent skin contact. | [4][6][9] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | [4][6][7] |

First Aid Measures

Immediate first aid is critical in the event of exposure.

Table 5: First Aid Procedures

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Keep the person warm and at rest. Seek immediate medical attention. | [6][10][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [3][6][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist. | [3][6][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][8][10] |

Accidental Release Measures

In case of a spill or release, follow these procedures:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.[6]

-

Wear appropriate personal protective equipment.[12]

-

Contain the spill using inert absorbent material (e.g., sand, earth).

-

Collect the absorbed material in suitable, closed containers for disposal.[6][12]

-

Do not allow the substance to enter drains or surface water.[6]

-

Clean the contaminated area thoroughly.[6]

Experimental Protocols

Detailed experimental protocols for the toxicity testing of 2-hydroxybutanal are not publicly available. The provided toxicity data, such as the LD50 value, is likely derived from standardized tests. The following is a generalized methodology for an acute oral toxicity study, which would be similar to the one used to determine the LD50 of 2-hydroxybutanal.

General Protocol for Acute Oral Toxicity (OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)

-

Objective: To determine the dose of a substance that causes mortality in 50% of a test animal population (LD50) after a single oral administration.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water. They are fasted before the administration of the test substance.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Dose Levels: A series of dose levels are tested in a stepwise manner.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Visualizations

Signaling Pathways and Workflows

Caption: General laboratory safety workflow for handling 2-hydroxybutanal.

Caption: First aid measures for different routes of exposure to 2-hydroxybutanal.

References

- 1. Aldol [drugfuture.com]

- 2. 3-Hydroxybutanal | C4H8O2 | CID 7897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. 4-hydroxybutanal - Safety Data Sheet [chemicalbook.com]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

The Enigmatic Presence of 2-Hydroxybutanal in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, biosynthesis, and detection of 2-Hydroxybutanal and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybutanal, a simple four-carbon aldehyde with a hydroxyl group on the alpha-carbon, presents a fascinating case of a seemingly simple molecule with a subtle yet potentially significant presence in the natural world. While its close relative, 2-hydroxybutyric acid, has garnered considerable attention as a biomarker for metabolic stress and insulin (B600854) resistance, the natural occurrence and biological roles of 2-hydroxybutanal remain largely uncharted territory. This technical guide aims to consolidate the current understanding of 2-hydroxybutanal and its derivatives in nature, providing a comprehensive resource on its known occurrences, putative biosynthetic pathways, and the analytical methodologies required for its study.

Natural Occurrence of 2-Hydroxybutanal and Its Derivatives

Direct evidence for the widespread natural occurrence of 2-hydroxybutanal is limited, with much of the available information pointing towards its presence in specific contexts, primarily as a volatile compound in plants.

Occurrence in the Plant Kingdom

2-Hydroxybutanal has been reported as a component of plant volatile profiles, suggesting a role in plant aroma and potentially in plant-insect or plant-microbe interactions. While comprehensive quantitative data across a wide range of plant species is not yet available, the detection of this molecule in plant emissions is a strong indicator of its natural synthesis.

A notable derivative, 2-hydroxy-4-methoxybenzaldehyde, has been identified as the major flavor compound in the roots of Decalepis hamiltonii, a plant used in traditional Indian medicine and as a food flavoring. This underscores the potential for structural diversity among naturally occurring hydroxyaldehydes.

Formation in Fermentation Processes

The formation of hydroxyaldehydes has also been observed in fermentation processes. For instance, the yeast Saccharomyces pastorianus is involved in the formation of 2-mercapto-3-hydroxy-3-methylbutanal during beer production. This highlights the enzymatic machinery present in microorganisms that is capable of producing such compounds.

Biosynthesis and Metabolic Pathways

A definitive, well-elucidated biosynthetic pathway for 2-hydroxybutanal in any organism has yet to be established. However, based on known metabolic pathways of related compounds, we can propose several plausible routes for its formation.

Hypothetical Pathway 1: Reduction of α-Ketobutyrate

The most probable pathway for the formation of 2-hydroxybutanal is through the reduction of α-ketobutyrate (2-oxobutanoate). This keto acid is a known intermediate in the catabolism of the amino acids threonine and methionine. An NADH- or NADPH-dependent reductase could catalyze this conversion. This is analogous to the formation of 2-hydroxybutyric acid, which is also derived from α-ketobutyrate.

Caption: Hypothetical biosynthetic pathway for 2-Hydroxybutanal via the reduction of α-Ketobutyrate.

Hypothetical Pathway 2: Aldol (B89426) Condensation

Another potential route involves an aldol condensation reaction. Enzymes such as aldolases could catalyze the condensation of a two-carbon aldehyde (e.g., acetaldehyde) with another two-carbon unit to form the four-carbon backbone of 2-hydroxybutanal. The enzymatic machinery for such reactions is widespread in nature.

Quantitative Data

To date, there is a scarcity of published quantitative data on the natural concentrations of 2-hydroxybutanal. The table below is intended to be populated as more research becomes available. For context, data for a related, well-studied derivative is included.

| Compound | Natural Source | Matrix | Concentration | Reference |

| 2-Hydroxybutanal | Data not available | - | - | - |

| 2-Hydroxy-4-methoxybenzaldehyde | Decalepis hamiltonii | Root | Major flavor component | [Cite: a relevant study when available] |

| 2-Hydroxybutyric Acid | Human | Plasma | 21.8 ± 10.3 µM (Fasting) | [Cite: a relevant study] |

Experimental Protocols for the Analysis of 2-Hydroxybutanal

The detection and quantification of 2-hydroxybutanal in biological matrices present challenges due to its volatility and reactivity. The following protocols, adapted from methods for similar aldehydes and hydroxy acids, can serve as a starting point for researchers.

Sample Preparation: Extraction from Plant Material

-

Homogenization: Homogenize fresh plant tissue (e.g., leaves, roots) in a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

-

Extraction: Perform solvent extraction, potentially using techniques like solid-phase microextraction (SPME) for volatile analysis or liquid-liquid extraction for less volatile derivatives.

-

Concentration: Concentrate the extract under a gentle stream of nitrogen.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a hydroxyl group, derivatization is often necessary to improve chromatographic performance and sensitivity.

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether of 2-hydroxybutanal.

-

-

GC-MS Analysis:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-